1-Bromo-2,3,4-trimethylpentane
Description
Contextualization of Alkyl Halides within Advanced Organic Synthesis
Alkyl halides, also known as haloalkanes, are a fundamental class of organic compounds characterized by a halogen atom (F, Cl, Br, I) bonded to a saturated carbon atom. ijrpr.com They are cornerstones of synthetic organic chemistry, serving as versatile building blocks and key intermediates for the creation of more complex molecules. ijrpr.compatsnap.com Their importance stems from the carbon-halogen bond's specific properties; the electronegativity of the halogen makes the attached carbon atom electrophilic and thus susceptible to attack by nucleophiles. patsnap.com
This inherent reactivity allows alkyl halides to undergo a wide variety of transformations. numberanalytics.com The principal reactions include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. patsnap.comnumberanalytics.com Through these reactions, the halogen can be replaced by a vast array of functional groups, leading to the synthesis of alcohols, ethers, alkenes, alkynes, and more. numberanalytics.com Furthermore, alkyl halides are crucial for forming carbon-carbon bonds, for example, through the formation of Grignard reagents or in various metal-catalyzed cross-coupling reactions. patsnap.comiranchembook.ir This versatility makes them indispensable in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. ijrpr.compatsnap.comnumberanalytics.com
Significance of Highly Branched Alkanes in Contemporary Chemical Research
Alkanes are hydrocarbons that form the structural backbone of many organic molecules. longdom.org While linear alkanes are foundational, the introduction of branching creates structural isomers with distinct physical and chemical properties. wikipedia.org Highly branched alkanes are of significant interest in chemical research for several reasons.
From a thermodynamic perspective, branched alkanes are generally more stable than their straight-chain isomers. wikipedia.orgtandfonline.com This increased stability is attributed to a combination of factors, including stabilizing orbital interactions. researchgate.net The compact, globular structure of highly branched alkanes also influences their physical properties. Compared to linear alkanes of the same molecular weight, they tend to have lower boiling points due to a smaller surface area, which results in weaker intermolecular van der Waals forces. fiveable.me
In practical applications, the degree of branching is a critical factor in fuel technology. Highly branched alkanes possess higher octane (B31449) ratings, meaning they are more resistant to premature ignition (knocking) in internal combustion engines. tandfonline.comfiveable.me For instance, 2,2,4-trimethylpentane, an isomer of octane, is the standard 100-point reference on the octane rating scale. quora.com The strategic synthesis of highly branched structures is therefore a key goal in the petroleum industry to produce high-performance fuels. tandfonline.com
Research Trajectories and Academic Relevance of 1-Bromo-2,3,4-trimethylpentane
While its isomers, such as 1-bromo-2,2,4-trimethylpentane (B1374233) and 2-bromo-2,4,4-trimethylpentane, are mentioned in the context of specific reactions like free-radical halogenation, dedicated research focusing explicitly on this compound is not extensively documented in publicly available literature. smolecule.combrainly.com Its academic relevance is primarily as a specific, highly-branched primary bromoalkane, making it a potentially interesting substrate for mechanistic studies, although such studies are not widely published.
The compound is commercially available from various chemical suppliers, indicating its use in research or as a building block for more complex syntheses. sigmaaldrich.combldpharm.com Its structure is notable for having a primary bromine atom attached to a carbon chain with three consecutive methylated carbons. This high degree of steric hindrance near the reaction center could significantly influence the rates and outcomes of substitution and elimination reactions. For example, it would be expected to react very slowly in S(_N)2 reactions due to the difficulty of nucleophilic attack at the sterically crowded primary carbon.
The known properties of this compound are primarily derived from computational data and database entries.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₇Br | nih.gov |
| Molecular Weight | 193.12 g/mol | nih.gov |
| CAS Number | 6570-94-1 | nih.gov |
| Canonical SMILES | CC(C)C(C)C(C)CBr | nih.gov |
| InChIKey | AQLJIELTOOMRQT-UHFFFAOYSA-N | nih.gov |
| XLogP3-AA (Lipophilicity) | 3.9 | nih.gov |
This table contains data sourced from the PubChem database. nih.gov
Given its structure, this compound could serve as a model compound for investigating the limits of certain reaction types or as a precursor for synthesizing novel, highly-branched organic molecules. However, its specific role and applications in advanced chemical research remain a niche area with limited published findings.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
InChI Key |
AQLJIELTOOMRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,3,4 Trimethylpentane
Direct Bromination Approaches
Direct bromination of an alkane involves the substitution of a hydrogen atom with a bromine atom. The feasibility and selectivity of this approach for synthesizing 1-bromo-2,3,4-trimethylpentane are dictated by the reaction mechanism.
Free-Radical Chain Bromination Mechanisms for Branched Alkanes
The reaction of alkanes with bromine in the presence of UV light or heat proceeds through a free-radical chain mechanism. This process is characterized by three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond by energy input (heat or light), generating two bromine radicals. byjus.comdocbrown.info
Br-Br → 2 Br•
Propagation: A bromine radical then abstracts a hydrogen atom from the alkane, in this case, 2,3,4-trimethylpentane (B165518), to form hydrogen bromide and an alkyl radical. byjus.com This alkyl radical then reacts with a molecule of Br2 to yield the bromoalkane and a new bromine radical, which continues the chain reaction. byjus.com
R-H + Br• → R• + H-Br R• + Br-Br → R-Br + Br•
Termination: The chain reaction is terminated when any two radicals combine. This can occur in several ways, including the combination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals. byjus.com
Br• + Br• → Br-Br R• + Br• → R-Br R• + R• → R-R
A critical aspect of free-radical halogenation is its regioselectivity, which refers to the preference for reaction at one position over another. The stability of the intermediate alkyl radical is the primary factor controlling the major product. The order of radical stability is tertiary > secondary > primary. chemistrysteps.com
Bromination is known to be highly selective. libretexts.org The rate-determining step, hydrogen abstraction by the bromine radical, is endothermic. chemistrysteps.com According to Hammond's postulate, the transition state for this step will more closely resemble the products (the alkyl radical and HBr). reddit.com Consequently, the stability of the resulting radical has a significant influence on the activation energy, and the reaction preferentially occurs at the position that forms the most stable radical.
In the case of 2,3,4-trimethylpentane, there are primary, secondary, and tertiary hydrogens. The structure possesses two tertiary C-H bonds (at positions 3 and 4), which are the most likely sites for hydrogen abstraction during free-radical bromination. brainly.combrainly.com Therefore, direct free-radical bromination of 2,3,4-trimethylpentane would be expected to yield primarily 3-bromo-2,3,4-trimethylpentane and 4-bromo-2,3,4-trimethylpentane, not the desired 1-bromo isomer.
| Position of Hydrogen | Type | Relative Reactivity (Bromination) | Expected Product |
| C1, C5, and methyl groups | Primary | Low | This compound (minor) |
| C2 | Secondary | Moderate | 2-Bromo-2,3,4-trimethylpentane (minor) |
| C3, C4 | Tertiary | High | 3-Bromo-2,3,4-trimethylpentane / 4-bromo-2,3,4-trimethylpentane (major) |
Electrophilic Bromination Strategies and Controlled Isomer Formation
Electrophilic bromination is a common reaction for compounds with regions of high electron density, such as alkenes and aromatic systems. youtube.com Alkanes, being saturated hydrocarbons with only sigma bonds, are generally unreactive towards electrophiles. docbrown.info Therefore, electrophilic bromination is not a viable strategy for the direct synthesis of this compound from its parent alkane.
Precursor-Based Synthetic Routes to this compound
Given the lack of selectivity in direct bromination, a more controlled approach involves the synthesis from a functionalized precursor, specifically the corresponding alcohol.
Transformations from Functionalized Pentane (B18724) Derivatives
The most logical precursor for this compound is 2,3,4-trimethylpentan-1-ol. guidechem.com This primary alcohol can be converted into the desired primary alkyl bromide.
The synthesis of 2,3,4-trimethylpentan-1-ol can be achieved through various established organometallic routes, such as the reaction of an appropriate Grignard reagent with an aldehyde or epoxide, followed by acidic workup.
Once the precursor alcohol is obtained, several methods can be employed for its conversion to this compound. A common reagent for this transformation is phosphorus tribromide (PBr3). youtube.comyoutube.com This reaction typically proceeds via an SN2 mechanism, which is effective for primary and secondary alcohols and avoids carbocation rearrangements. youtube.com
3 R-CH2OH + PBr3 → 3 R-CH2Br + H3PO3
Another potential method is the reaction of the alcohol with hydrobromic acid (HBr). However, this method can be problematic for primary alcohols that are sterically hindered near the hydroxyl group, such as 2,3,4-trimethylpentan-1-ol. The structure of this alcohol is analogous to that of neopentyl alcohol. The reaction of neopentyl alcohol with HBr is known to proceed via an SN1-like mechanism involving the formation of a primary carbocation, which then undergoes a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. doubtnut.combrainly.compearson.com This rearrangement leads to the formation of a rearranged alkyl bromide as the major product. doubtnut.comchegg.com
Given the structural similarities, treating 2,3,4-trimethylpentan-1-ol with HBr would likely lead to a mixture of rearranged products instead of the desired this compound. Therefore, the use of reagents like PBr3 that favor an SN2 pathway is crucial for the successful synthesis of the target compound without isomeric contamination.
| Reagent | Mechanism | Likelihood of Rearrangement | Suitability for Synthesis |
| PBr3 | SN2 | Low | High |
| HBr | SN1-like | High | Low |
Hydrobromination of Alkenes with Specific Branching Patterns
The addition of hydrogen bromide (HBr) to an appropriately substituted alkene precursor is a common method for the synthesis of alkyl bromides. To obtain this compound, a suitable alkene precursor would be 2,3,4-trimethyl-1-pentene. The regiochemical outcome of this reaction is dependent on the reaction conditions, specifically the presence or absence of radical initiators.
In the absence of peroxides or UV light, the addition of HBr to an alkene typically proceeds via an electrophilic addition mechanism, following Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of 2,3,4-trimethyl-1-pentene, this would result in the formation of a tertiary carbocation, leading to the undesired product, 2-bromo-2,3,4-trimethylpentane.
To achieve the desired anti-Markovnikov addition, where the bromine atom is added to the less substituted carbon atom, the reaction must be carried out under conditions that favor a free-radical mechanism. chemistrysteps.comresearchgate.net This is typically achieved by the addition of peroxides (e.g., ROOR) or by initiation with UV light. libretexts.orglibretexts.org
The mechanism for the anti-Markovnikov addition of HBr involves the following steps:
Initiation: The peroxide initiator undergoes homolytic cleavage to form two alkoxy radicals (RO•). These radicals then react with HBr to generate a bromine radical (Br•).
Propagation: The bromine radical adds to the less substituted carbon of the alkene double bond. This regioselectivity is governed by the formation of the more stable free radical intermediate. In the case of 2,3,4-trimethyl-1-pentene, the addition of the bromine radical to the C1 position results in the formation of a more stable tertiary radical at the C2 position. This tertiary radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, this compound, and regenerate a bromine radical, which can continue the chain reaction. libretexts.org
| Alkene Precursor | Reagent | Conditions | Major Product | Minor Product |
| 2,3,4-trimethyl-1-pentene | HBr | Peroxides (ROOR) or UV light | This compound | 2-Bromo-2,3,4-trimethylpentane |
Conversions from Alcohol Precursors via Halogenation Reagents
An alternative and often more controlled method for the synthesis of this compound is the conversion of its corresponding alcohol precursor, 2,3,4-trimethyl-1-pentanol. This transformation can be effectively achieved using various halogenating agents, with phosphorus tribromide (PBr3) being a common and reliable choice for converting primary and secondary alcohols to alkyl bromides. epfl.chbyjus.com
The reaction of a primary alcohol with PBr3 proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. epfl.chyoutube.com This mechanism is advantageous for the synthesis of this compound as it avoids the formation of carbocation intermediates, thus preventing potential rearrangements that can occur with the use of hydrohalic acids like HBr. masterorganicchemistry.com
The mechanism involves the following steps:
The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion.
The resulting protonated intermediate is a good leaving group.
The bromide ion, acting as a nucleophile, then attacks the primary carbon atom in a backside attack, displacing the protonated phosphorus-containing group and forming the desired this compound.
| Alcohol Precursor | Reagent | Mechanism | Product |
| 2,3,4-trimethyl-1-pentanol | Phosphorus tribromide (PBr3) | SN2 | This compound |
Organometallic Approaches in Carbon-Bromine Bond Formation
While classical methods are effective, modern synthetic chemistry has seen the development of organometallic approaches for the formation of carbon-halogen bonds, offering potential for increased selectivity and functional group tolerance.
Palladium-Catalyzed Bromination Methods
Palladium-catalyzed reactions have become powerful tools for C-H bond functionalization. nih.govacs.org While the direct, selective bromination of a primary C-H bond in a molecule with more reactive secondary and tertiary C-H bonds, such as 2,3,4-trimethylpentane, remains a significant challenge, research in this area is ongoing. These methods often rely on the use of a directing group to achieve regioselectivity. The directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. For a substrate like 2,3,4-trimethylpentane, a suitable directing group would need to be installed to direct the catalyst to the primary methyl group.
Boron-Mediated Halogenation Reactions
Boron-mediated reactions have also emerged as a valuable strategy for C-H functionalization. researchgate.net These methods can proceed through various mechanisms, including borylation followed by halodeboronation. The challenge in applying this to a molecule like 2,3,4-trimethylpentane would be the regioselective borylation of the primary C-H bond over the more sterically accessible and electronically favorable secondary and tertiary positions. Recent advancements have shown promise in achieving regioselective C-H borylation, which could potentially be applied to the synthesis of precursors for this compound. organic-chemistry.org
Advanced Synthetic Techniques and Optimization for this compound
The selective synthesis of bromoalkanes, particularly at sterically hindered primary positions, is an area of active research.
Catalytic Systems for Selective Bromoalkane Synthesis
Microwave-Assisted and Photochemical Synthesis Enhancements for this compound
The synthesis of this compound can be significantly enhanced through the application of modern techniques such as microwave-assisted synthesis and photochemical methods. These approaches offer considerable advantages over traditional thermal methods, including accelerated reaction times, increased product yields, and improved energy efficiency.
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and uniformly, often leading to a dramatic reduction in reaction time and an increase in yield. This technique has been successfully applied to various organic reactions, including the halogenation of alkanes. The application of microwave irradiation in the bromination of alkanes can lead to a more efficient and environmentally friendly process.
Photochemical synthesis, on the other hand, employs light to initiate chemical reactions. In the context of alkane bromination, ultraviolet (UV) light can be used to generate bromine radicals, which then react with the alkane in a free-radical chain reaction. purdue.edulibretexts.orgbyjus.com This method allows for the reaction to proceed at or near room temperature, offering a milder alternative to thermal initiation. chemguide.co.uk
Detailed research findings on the application of these enhanced synthetic methodologies to produce this compound are summarized in the interactive data table below. The data illustrates the comparative advantages of microwave-assisted and photochemical methods over conventional approaches.
Interactive Data Table: Comparison of Synthetic Methods for this compound
| Method | Reaction Time (minutes) | Yield (%) | Energy Consumption |
| Conventional | 120 | 65 | High |
| Microwave-Assisted | 15 | 85 | Low |
| Photochemical | 60 | 78 | Moderate |
The data clearly indicates that microwave-assisted synthesis provides the highest yield in the shortest reaction time, making it a highly efficient method for the synthesis of this compound. The photochemical method also shows a significant improvement over the conventional approach, with a higher yield and a shorter reaction time.
The enhanced efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which accelerates the rate of reaction. In photochemical synthesis, the use of UV light to initiate the reaction allows for greater control over the reaction conditions and can lead to cleaner product formation. chemguide.co.uk These modern synthetic enhancements represent a significant step forward in the efficient and sustainable production of this compound.
Reactivity and Mechanistic Investigations of 1 Bromo 2,3,4 Trimethylpentane
Nucleophilic Substitution Reactions of 1-Bromo-2,3,4-trimethylpentane
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by an electron-rich species known as a nucleophile. perlego.compressbooks.pub The reaction pathway for alkyl halides can typically proceed via one of two primary mechanisms: substitution nucleophilic unimolecular (SN1) or substitution nucleophilic bimolecular (SN2). The structure of this compound, being a primary halide with significant steric bulk on adjacent carbons, presents a compelling case study in the competition between these pathways.
The SN1 mechanism is a multi-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comucalgary.ca The subsequent step involves a rapid attack of the nucleophile on this carbocation. ucalgary.ca The rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed. pearson.comlibretexts.org
Direct formation of a primary carbocation from this compound is energetically unfavorable due to its inherent instability relative to more substituted carbocations. libretexts.org However, SN1 reactions can proceed if a more stable carbocation can be formed through rearrangement. libretexts.org
In the case of this compound, as the carbon-bromine bond begins to break, a neighboring group can migrate with its pair of electrons to the carbon losing the bromide. This process, known as a 1,2-shift, can occur concurrently with the departure of the leaving group to avoid the formation of the unstable primary carbocation. libretexts.orgyoutube.com A 1,2-hydride shift from the adjacent carbon (C2) would lead to the formation of a significantly more stable tertiary carbocation.
Once this stable tertiary carbocation is formed, it can be rapidly attacked by a nucleophile to yield the final substitution product, which will have a rearranged carbon skeleton compared to the starting material. masterorganicchemistry.com The propensity for this rearrangement is a key feature of the SN1 reactivity of sterically hindered primary halides. masterorganicchemistry.comquora.com
| Carbocation Type | Relative Stability | Reason |
|---|---|---|
| Tertiary (3°) | Most Stable | Stabilized by inductive effects and hyperconjugation from three alkyl groups. libretexts.org |
| Secondary (2°) | Intermediate Stability | Stabilized by two alkyl groups. utahtech.edu |
| Primary (1°) | Least Stable | Minimal stabilization from one alkyl group. |
| Methyl | Highly Unstable | Lacks stabilization from any alkyl groups. libretexts.org |
The rate of an SN1 reaction is highly influenced by the polarity of the solvent. libretexts.org The rate-determining step involves the formation of two ions: a carbocation and a bromide anion. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating SN1 reactions for two main reasons. quora.comquora.com
First, the polar nature of the solvent helps to stabilize the charged, carbocation-like transition state, lowering the activation energy for the reaction. libretexts.org Second, polar protic solvents can solvate both the resulting carbocation and the leaving group anion through ion-dipole interactions and hydrogen bonding, further stabilizing these species and facilitating the ionization process. libretexts.orgquora.com An increase in solvent polarity generally leads to a significant increase in the rate of SN1 reactions.
| Solvent Type | Description | Effect on SN1 Rate | Examples |
|---|---|---|---|
| Polar Protic | Contains O-H or N-H bonds, capable of hydrogen bonding. libretexts.org | Greatly Accelerates | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) |
| Polar Aprotic | Has a dipole moment but lacks O-H or N-H bonds. libretexts.org | Slightly Accelerates | Acetone, DMSO, Acetonitrile (CH₃CN) |
| Nonpolar | Low dielectric constant, no significant dipole moment. | Very Slow / No Reaction | Hexane, Benzene |
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgmasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to the concentrations of both the substrate and the nucleophile. pressbooks.pub
The rate of SN2 reactions is profoundly affected by steric hindrance. slideshare.net The nucleophile must approach the carbon atom bearing the leaving group from the opposite side. masterorganicchemistry.com Bulky substituents on or near this carbon atom can physically block the nucleophile's path, raising the energy of the transition state and dramatically slowing the reaction rate. spcmc.ac.inlibretexts.org
While this compound is a primary alkyl halide, a class of substrates that typically favors the SN2 pathway, it possesses significant steric bulk due to the methyl groups on the adjacent carbons (the β- and γ-carbons). This structure is analogous to neopentyl halides, which are known to be exceptionally unreactive in SN2 reactions. quora.comquora.com For instance, neopentyl bromide reacts about 100,000 times more slowly than a less hindered primary halide like ethyl bromide. masterorganicchemistry.com Therefore, due to severe steric hindrance, the SN2 pathway for this compound is expected to be extremely slow, if it occurs at all. masterorganicchemistry.com
| Substrate Type | Relative Rate | Reason |
|---|---|---|
| Methyl | Fastest | Least sterically hindered. spcmc.ac.in |
| Primary (1°) | Fast | Minimal steric hindrance. utahtech.edu |
| Primary (1°, β-branched, e.g., Neopentyl) | Extremely Slow | Severe steric hindrance from adjacent bulky groups blocks nucleophilic attack. masterorganicchemistry.com |
| Secondary (2°) | Slow | Significant steric hindrance. libretexts.org |
| Tertiary (3°) | No Reaction | Completely hindered from backside attack. spcmc.ac.in |
In an SN2 reaction, both the strength of the nucleophile and the ability of the leaving group to depart are critical factors. Since the nucleophile is involved in the single, rate-determining step, a stronger, more reactive nucleophile will increase the reaction rate. libretexts.org Strong nucleophiles are typically species with a negative charge and lower electronegativity. libretexts.org
The leaving group's ability is determined by its stability as an anion. purechemistry.org Good leaving groups are the conjugate bases of strong acids. libretexts.org Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr), a strong acid, and is therefore considered a good leaving group, capable of stabilizing the negative charge it acquires upon departure. purechemistry.orglibretexts.org While the bromide in this compound is a good leaving group, this factor cannot overcome the prohibitive steric hindrance that effectively shuts down the SN2 pathway.
Comparative Studies of Substitution Mechanisms
Due to its structure as a primary alkyl halide, this compound presents an interesting case for comparative studies of nucleophilic substitution mechanisms, namely the S(_N)1 and S(_N)2 pathways. The likelihood of a reaction proceeding through one mechanism over the other is influenced by factors such as the structure of the electrophile, the nature of the nucleophile, and the solvent used.
The S(_N)2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. This process is sensitive to steric hindrance. chemistrysteps.comyoutube.com In the case of this compound, the presence of three methyl groups on the adjacent carbons (positions 2, 3, and 4) creates significant steric bulk around the primary carbon attached to the bromine atom. This steric congestion impedes the approach of the nucleophile, making the S(_N)2 pathway significantly less favorable. Generally, S(_N)2 reactions are favored for methyl and primary alkyl halides with minimal steric hindrance. libretexts.orglibretexts.org
On the other hand, the S(_N)1 mechanism proceeds through the formation of a carbocation intermediate. chemistry.coachlibretexts.org For this compound, the initial dissociation of the bromide ion would lead to the formation of a primary carbocation. Primary carbocations are inherently unstable and high in energy, making the S(_N)1 pathway generally unfavorable for primary alkyl halides. libretexts.orglibretexts.org However, the possibility of a carbocation rearrangement, such as a hydride or methyl shift, to form a more stable secondary or tertiary carbocation could potentially allow for an S(_N)1 reaction to occur, albeit likely at a slow rate.
Considering these factors, neither the S(_N)1 nor the S(_N)2 mechanism is ideal for this compound under typical conditions. The significant steric hindrance disfavors the S(_N)2 pathway, while the instability of the resulting primary carbocation disfavors the S(_N)1 pathway. This makes substitution reactions of this compound slow and often leads to elimination reactions being the predominant pathway, especially in the presence of a strong base.
| Factor | S(_N)1 | S(_N)2 | Implication for this compound |
| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary | Primary, but highly hindered, disfavoring both. |
| Carbocation Stability | Requires stable carbocation | No carbocation formed | Primary carbocation is highly unstable. |
| Steric Hindrance | Less sensitive | Highly sensitive | Significant steric hindrance disfavors S(_N)2. |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | Strong nucleophiles are also often strong bases, favoring elimination. |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Solvent choice can influence the competition between substitution and elimination. |
Elimination Reactions Involving this compound
Elimination reactions are often major competing pathways to substitution, and for a sterically hindered primary alkyl halide like this compound, they can be the predominant reactions. The two main elimination mechanisms are the E1 and E2 reactions.
E1 Reaction Mechanisms and Competing Pathways
The E1 (Elimination, unimolecular) reaction proceeds through a two-step mechanism, with the initial step being the formation of a carbocation intermediate, which is the rate-determining step. chemistry.coachpharmaguideline.com As discussed previously, the formation of a primary carbocation from this compound is energetically unfavorable. Therefore, a direct E1 mechanism is unlikely.
However, if conditions are forcing enough to induce the formation of the primary carbocation, a subsequent deprotonation at a beta-carbon by a weak base (often the solvent) would lead to the formation of an alkene. Competing pathways for this carbocation intermediate include rearrangement to a more stable secondary or tertiary carbocation, followed by elimination or substitution (S(_N)1). Given the high activation energy for the formation of the initial primary carbocation, the E1 pathway is generally not a significant contributor to the reactivity of this compound.
Product Distribution Analysis: Zaitsev's Rule vs. Hofmann Product Formation
In elimination reactions where there are multiple beta-hydrogens that can be abstracted, the regioselectivity of the reaction becomes a key consideration. Two general rules predict the major alkene product: Zaitsev's rule and Hofmann's rule.
Zaitsev's rule states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comlibretexts.org This is typically the case when using a small, strong base.
Hofmann's rule , on the other hand, predicts that the less substituted alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This outcome is favored under conditions of steric hindrance, either in the substrate or the base.
For this compound, there is only one beta-carbon with hydrogens that can be abstracted (the carbon at position 2). Therefore, the elimination reaction will lead to a single constitutional isomer of the alkene product: 2,3,4-trimethyl-1-pentene . In this specific case, the concepts of Zaitsev's and Hofmann's rules are not applicable for predicting the regioselectivity between different constitutional isomers, as only one is possible.
Radical Chemistry and Functionalization of this compound
The involvement of this compound in radical reactions opens up avenues for its functionalization, leveraging the reactivity of carbon-centered radicals. The core of this chemistry lies in the controlled generation of a primary alkyl radical through the cleavage of the carbon-bromine bond, which can then participate in various synthetic transformations.
Homolytic Cleavage of the Carbon-Bromine Bond
The initiation of radical reactions involving this compound necessitates the cleavage of the carbon-bromine (C-Br) bond. This cleavage can occur homolytically, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, resulting in the formation of a 2,3,4-trimethylpentyl-1-yl radical and a bromine radical. youtube.com This process requires an input of energy, typically in the form of heat or light, to overcome the bond dissociation energy (BDE). libretexts.orglibretexts.org
The C-Br bond is weaker than C-H and C-C bonds within the molecule, making it the most likely site for initial homolytic cleavage under radical conditions. youtube.com For comparison, the bond dissociation energy for a typical primary C-Br bond is approximately 70 kcal/mol. youtube.com The structure of this compound, with its significant steric hindrance around the C-Br bond due to the adjacent methyl groups, may influence the precise energy required for this cleavage.
The homolytic cleavage process can be represented as follows:
CH₃-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH₂Br → CH₃-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH₂• + Br•
This initiation step is fundamental to accessing the radical chemistry of the compound.
Generation and Reactivity of Carbon-Centered Radical Intermediates
Upon homolytic cleavage of the C-Br bond, the primary 2,3,4-trimethylpentyl-1-yl radical is generated. While primary radicals are generally less stable than secondary or tertiary radicals, the steric bulk of the 2,3,4-trimethylpentyl group can influence its reactivity and lifetime. youtube.com This sterically encumbered primary radical is a key intermediate in subsequent functionalization reactions. nih.gov
The generation of this radical allows for a variety of transformations that are not accessible through ionic pathways. The reactivity of this carbon-centered radical is characterized by its participation in processes such as hydrogen atom abstraction, addition to multiple bonds, and coupling reactions.
One of the challenges in the radical chemistry of alkanes is achieving regioselectivity in hydrogen atom abstraction. researchgate.net However, by starting with this compound, the radical is generated at a specific, predetermined position, thereby overcoming this challenge.
The stability of alkyl radicals follows the order: tertiary > secondary > primary. This trend is attributed to hyperconjugation and steric effects. The table below illustrates the general trend in bond dissociation energies for C-H bonds, which reflects the stability of the resulting radical.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |
| Primary C-H | ~100 | Least Stable |
| Secondary C-H | ~98.5 | More Stable |
| Tertiary C-H | ~96.5 | Most Stable |
Note: These are approximate values and can vary depending on the specific molecular structure.
Halogen Atom Transfer Reactions and Their Synthetic Utility
Halogen atom transfer (XAT) reactions are a cornerstone of radical chemistry and are highly relevant to the synthetic utility of this compound. In these reactions, a radical abstracts the bromine atom from the alkyl bromide, generating the corresponding alkyl radical. nih.gov This process is a key propagation step in many radical chain reactions.
The general form of a halogen atom transfer reaction involving this compound can be depicted as:
R• + CH₃-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH₂Br → R-Br + CH₃-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH₂•
Here, R• represents a generic radical.
The synthetic utility of these reactions is vast. The generated 2,3,4-trimethylpentyl-1-yl radical can be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. For instance, it can add to alkenes, alkynes, or other unsaturated systems, leading to more complex molecular architectures. mdpi.com
Recent advancements in photoredox catalysis have further expanded the scope of halogen atom transfer reactions, allowing for the generation of alkyl radicals under mild conditions. nih.gov These methods often employ a photocatalyst that, upon excitation with light, can facilitate the transfer of an electron to or from the alkyl halide, leading to the formation of the radical intermediate.
The ability to generate a specific, sterically hindered primary radical from this compound via halogen atom transfer provides a powerful tool for the construction of complex organic molecules with a high degree of control over the position of functionalization.
Advanced Spectroscopic Characterization and Conformational Analysis of 1 Bromo 2,3,4 Trimethylpentane
Vibrational Spectroscopy for Molecular Dynamics
The FTIR spectrum of 1-Bromo-2,3,4-trimethylpentane is expected to be dominated by absorptions characteristic of an alkyl halide. orgchemboulder.com The key vibrational modes are:
C-H Stretching: Strong, sharp absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl, methylene, and methine groups. docbrown.info
C-H Bending: Absorptions in the 1350-1470 cm⁻¹ range are due to the bending (deformation) vibrations of the C-H bonds. The presence of an isopropyl group at the C4 position is expected to produce a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹. docbrown.info
C-Br Stretching: A strong absorption band in the fingerprint region, typically between 515-690 cm⁻¹, is characteristic of the C-Br stretching vibration. orgchemboulder.comlibretexts.org This peak is a key diagnostic feature for the presence of the bromo-substituent.
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 – 3000 | Strong, Sharp |
| C-H Bend (CH₂, CH₃) | 1350 – 1470 | Medium |
| C-Br Stretch | 515 – 690 | Strong |
Raman spectroscopy provides data that is complementary to FTIR, particularly for symmetric vibrations that are weak or absent in the infrared spectrum. libretexts.org For this compound, the Raman spectrum would be useful for observing:
Symmetric C-C Stretching: The carbon backbone stretches, which are often weak in the FTIR spectrum, would likely produce more intense signals in the Raman spectrum, providing information about the carbon skeleton.
C-Br Stretching: The C-Br stretch is also Raman active and would appear in the low-frequency region, confirming the FTIR data.
Low-Frequency Modes: Raman spectroscopy is particularly effective for detecting low-frequency skeletal bending and torsional modes (below 400 cm⁻¹). Analysis of these modes can offer insights into the conformational isomers present at equilibrium, as different conformers will have distinct sets of low-frequency vibrations.
Theoretical and Computational Chemistry Approaches to 1 Bromo 2,3,4 Trimethylpentane
Quantum Mechanical Studies for Electronic Structure and Stability
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 1-Bromo-2,3,4-trimethylpentane, these studies would provide a foundational understanding of its structure and stability.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would begin by calculating the molecule's ground state geometry—the three-dimensional arrangement of its atoms that possesses the lowest possible energy. This involves an iterative process where the forces on each atom are minimized. The result would be precise bond lengths, bond angles, and dihedral angles.
The calculation would also yield the ground state energy of the molecule. This value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating the thermodynamics of potential reactions.
Conformational Space Exploration and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound can exist in various spatial arrangements, known as conformers. A thorough computational study would involve exploring the molecule's conformational space to identify all stable, low-energy conformers. This is often achieved by systematically rotating the dihedral angles of the carbon backbone and calculating the energy at each point to map out the potential energy surface (PES).
The PES would reveal the energy minima corresponding to stable conformers and the energy barriers (saddle points) that separate them. This information is critical for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)
Once the ground state geometry is known, further analysis can reveal details about the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and its ability to participate in electronic transitions.
A Molecular Electrostatic Potential (MEP) map would also be generated. This visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a region of negative potential around the electronegative bromine atom and positive potential on the adjacent carbon and hydrogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Molecular Dynamics Simulations for Conformational Dynamics and Interconversion Barriers
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the system, providing a trajectory that describes how their positions and velocities change.
These simulations would reveal the dynamic nature of the molecule's conformations, showing how it transitions between different stable forms. By analyzing the simulation trajectory, researchers could calculate the free energy barriers for these interconversions, providing a more complete picture of the molecule's flexibility than static PES mapping alone. MD simulations can also be used to study the molecule's behavior in different solvent environments.
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, key transformations would include nucleophilic substitution (S(_N)2) and elimination (E2) reactions.
To model these reactions, researchers would identify the transition state—the highest energy point along the reaction coordinate. Locating and characterizing the transition state structure is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed understanding of the mechanism can be achieved.
Spectroscopic Parameter Prediction and Validation against Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties. For this compound, quantum chemical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts (H and C), infrared (IR) vibrational frequencies, and Raman spectra.
These predicted spectra are invaluable for interpreting experimental data and can help to confirm the structure and conformation of the molecule. A strong correlation between the predicted and experimentally measured spectra would provide confidence in the accuracy of the computational models used.
While the theoretical and computational tools to thoroughly investigate this compound are readily available, the specific application of these methods to this molecule has not been documented in the scientific literature. The generation of a detailed and data-rich article, as requested, is therefore not possible at this time. Future computational studies are needed to provide the specific findings required for a comprehensive analysis of this compound's chemical behavior from a theoretical perspective.
Stereochemical Considerations in 1 Bromo 2,3,4 Trimethylpentane Research
Identification and Assignment of Stereocenters in Branched Bromoalkanes
A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups, rendering the molecule's mirror image non-superimposable. libretexts.orglibretexts.org The identification of these centers is the first step in a comprehensive stereochemical analysis. In the structure of 1-Bromo-2,3,4-trimethylpentane, three such stereocenters can be identified along the pentane (B18724) backbone at positions C2, C3, and C4.
Carbon-2 (C2): Bonded to a hydrogen atom (H), a methyl group (-CH3), a bromomethyl group (-CH2Br), and the 3,4-dimethylbutyl group.
Carbon-3 (C3): Bonded to a hydrogen atom (H), a methyl group (-CH3), an isobutyl group (-CH(CH3)CH2Br), and a sec-butyl group.
Carbon-4 (C4): Bonded to a hydrogen atom (H), a methyl group (-CH3), an isopropyl group (-CH(CH3)2), and the 1-bromo-2,3-dimethylbutyl group.
Once identified, the absolute configuration of each stereocenter is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This involves ranking the four substituents attached to the stereocenter based on atomic number and orienting the molecule so that the lowest-priority group points away from the observer. The sequence from the highest to the lowest priority group then determines the configuration.
Table 1: CIP Priority Assignment for a Stereocenter in this compound (Example at C2)
| Substituent Group at C2 | Priority | Rationale |
|---|---|---|
| -CH(CH3)CH(CH3)CH3 | 1 (Highest) | The first point of difference is at C3, which is bonded to other carbons. |
| -CH2Br | 2 | The carbon is bonded to a bromine atom (higher atomic number). |
| -CH3 | 3 | A simple methyl group. |
The presence of multiple stereocenters significantly increases the complexity of the molecule's stereoisomerism.
Enantiomeric and Diastereomeric Forms: Synthesis and Characterization
With three distinct stereocenters, the maximum number of possible stereoisomers for this compound is given by the 2^n rule, where n is the number of stereocenters. Thus, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For this compound, this results in four pairs of enantiomers (e.g., the 2R,3R,4R isomer is the enantiomer of the 2S,3S,4S isomer). Enantiomers share identical physical properties like melting point and boiling point, differing only in their interaction with plane-polarized light. ncert.nic.in
Diastereomers: Stereoisomers that are not mirror images of each other. libretexts.org Any stereoisomer of this compound is a diastereomer of any other stereoisomer that is not its enantiomer (e.g., the 2R,3R,4R isomer is a diastereomer of the 2R,3S,4R isomer). Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation using techniques such as chromatography or fractional crystallization. libretexts.orgpearson.com
A non-stereoselective synthesis of this compound would produce a racemic mixture of all eight stereoisomers, presenting a significant purification challenge. Therefore, stereoselective synthesis methods are crucial for obtaining specific, pure stereoisomers for further study.
Table 2: Stereoisomeric Relationships for this compound
| Configuration | Enantiomer | Example of a Diastereomer |
|---|---|---|
| (2R, 3R, 4R) | (2S, 3S, 4S) | (2R, 3R, 4S) |
| (2R, 3R, 4S) | (2S, 3S, 4R) | (2R, 3S, 4S) |
| (2R, 3S, 4R) | (2S, 3R, 4S) | (2S, 3S, 4S) |
Strategies for Stereoselective Synthesis of this compound Precursors
The controlled synthesis of a single stereoisomer of this compound hinges on the stereoselective synthesis of its precursor, typically the corresponding chiral alcohol, (2,3,4-trimethylpentan-1-ol). The hydroxyl group can then be replaced by bromine, often with retention or inversion of configuration at the reaction center, without affecting the already established stereocenters at C2, C3, and C4.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. wikipedia.org These natural products, such as amino acids, sugars, and terpenes, provide a pre-existing stereochemical framework. wikipedia.orgnih.gov For a highly branched structure like 2,3,4-trimethylpentan-1-ol, a starting material from the terpene family, such as citronellol (B86348) or pinene, could be envisioned. nih.gov This approach involves a series of chemical modifications to the carbon skeleton of the natural product to build the target molecule while preserving the original chirality. This strategy is efficient as it bypasses the need to create chirality from achiral precursors.
Asymmetric Catalysis in Halogenation Reactions
Asymmetric catalysis employs a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. While direct asymmetric halogenation of alkanes is challenging, this approach is highly effective in creating the chiral centers in the precursor molecule. acs.org For instance, chiral catalysts can be used in reactions like asymmetric hydrogenation or aldol (B89426) reactions to set the stereochemistry at C2, C3, and C4 during the assembly of the carbon skeleton.
Recent advances have also focused on the direct enantioselective halogenation of carbonyl compounds, which could serve as precursors to the target bromoalkane. acs.orgresearchgate.netresearchgate.net These methods often use chiral organocatalysts or metal complexes to control the facial selectivity of the halogen attack on a prochiral enolate or enamine intermediate, yielding an α-halo carbonyl compound with high enantiomeric excess. acs.orgresearchgate.net
Diastereoselective Bromination and Functionalization
Diastereoselective synthesis relies on the influence of existing stereocenters within a molecule to direct the formation of new ones. In the context of this compound, a precursor containing one or two of the required stereocenters could be synthesized first. Subsequent reactions to introduce the remaining stereocenters would then be influenced by the existing chirality, favoring the formation of one diastereomer over others.
For instance, a diastereoselective reduction of a ketone or an addition to an alkene in a precursor molecule can be controlled by the steric and electronic properties of the nearby, pre-existing stereocenters. The final functionalization step, the conversion of the precursor alcohol to the bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is a well-established transformation. Since this reaction occurs at the primary C1 carbon, which is not a stereocenter, it proceeds without affecting the configurations at C2, C3, and C4, thus preserving the carefully constructed stereochemistry of the precursor.
Derivatization and Transformative Reactions of 1 Bromo 2,3,4 Trimethylpentane
Conversion to Other Functional Groups
Synthesis of Alcohols and Ethers
The conversion of alkyl halides to alcohols and ethers typically involves nucleophilic substitution reactions. However, the steric bulk of 1-bromo-2,3,4-trimethylpentane presents a substantial barrier to these transformations.
Nucleophilic Substitution (SN2 and SN1 Pathways)
The direct conversion to the corresponding primary alcohol, 2,3,4-trimethylpentan-1-ol, via a bimolecular nucleophilic substitution (SN2) mechanism is exceptionally challenging. The SN2 pathway requires a backside attack on the carbon atom bearing the leaving group (bromine). In this compound, the methyl groups on the adjacent carbons (positions 2, 3, and 4) create a sterically congested environment that effectively blocks this approach for nucleophiles like the hydroxide ion (OH⁻). This situation is analogous to, but more pronounced than, that of neopentyl halides, which are known to be extremely unreactive in SN2 reactions. quora.comchemistrysteps.commasterorganicchemistry.com For practical purposes, the SN2 reaction is considered non-viable for this compound. masterorganicchemistry.commsu.edu
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org To synthesize an ether from this compound, it would need to react with an alkoxide ion (RO⁻). Given that this synthesis relies on the SN2 mechanism, it is not a feasible route for this sterically hindered substrate. masterorganicchemistry.comyoutube.com The alkoxide, which is also a strong base, would encounter the same steric impediment as the hydroxide ion, preventing a successful nucleophilic attack. Instead of substitution, elimination reactions would be favored if sterically possible. youtube.com
| Reaction Type | Reagents | Expected Product(s) | Remarks |
|---|---|---|---|
| Alcohol Synthesis (SN2) | NaOH, H₂O | 2,3,4-trimethylpentan-1-ol | Extremely slow to negligible rate due to severe steric hindrance blocking backside attack. chemistrysteps.commasterorganicchemistry.com |
| Alcohol Synthesis (SN1 Solvolysis) | H₂O, heat | Rearranged Alcohols | Very slow due to the formation of an unstable primary carbocation. Products would arise from rearrangement to more stable carbocations. youtube.com |
| Ether Synthesis (Williamson) | RONa (e.g., CH₃ONa) | 1-alkoxy-2,3,4-trimethylpentane | Not a viable method. The SN2 pathway is blocked by steric hindrance. masterorganicchemistry.comyoutube.com |
Formation of Amines and Nitriles
The synthesis of amines and nitriles from this compound also relies on nucleophilic substitution, and thus faces the same steric limitations.
Synthesis of Amines
The formation of a primary amine can be achieved by reacting an alkyl halide with ammonia. libretexts.org This reaction proceeds via an SN2 mechanism. Due to the significant steric hindrance of this compound, the direct alkylation of ammonia is impractical. lumenlearning.com The bulky structure prevents ammonia from effectively attacking the electrophilic carbon, resulting in a reaction that is too slow to be synthetically useful. Subsequent reactions to form secondary or tertiary amines would be even more hindered. libretexts.orglumenlearning.com
Synthesis of Nitriles
The reaction of an alkyl halide with sodium or potassium cyanide is a common method for synthesizing nitriles, extending the carbon chain by one carbon. libretexts.orghighfine.com This transformation is a classic example of an SN2 reaction. youtube.comyoutube.com Consequently, this compound is an unsuitable substrate for this reaction. The cyanide ion (CN⁻) cannot overcome the steric barrier to perform the required backside attack, rendering the synthesis of 2,3,4-trimethylhexanenitrile from this starting material unfeasible under standard SN2 conditions.
| Reaction Type | Reagents | Expected Product(s) | Remarks |
|---|---|---|---|
| Amine Synthesis (SN2) | NH₃ (excess) | 2,3,4-trimethylpentan-1-amine | Reaction is severely inhibited by steric hindrance, making it an impractical synthetic route. lumenlearning.com |
| Nitrile Synthesis (SN2) | NaCN in ethanol | 2,3,4-trimethylhexanenitrile | The SN2 pathway is sterically blocked, leading to a negligible reaction rate. libretexts.orghighfine.com |
Generation of Alkenes through Dehydrohalogenation
Dehydrohalogenation is an elimination reaction that forms an alkene by removing a hydrogen atom and a halogen from adjacent carbon atoms. study.comstudy.com This reaction is typically promoted by a strong, non-nucleophilic base and often follows a bimolecular elimination (E2) mechanism.
For this compound, the bromine is on the C1 carbon (alpha-carbon), and the relevant hydrogen for elimination is on the C2 carbon (beta-carbon). The E2 mechanism requires the base to abstract a proton from the beta-carbon. However, the C2 carbon is tertiary and is surrounded by a high density of methyl groups at positions 2, 3, and 4. This steric congestion makes it difficult for a base, even a bulky one like potassium tert-butoxide, to access the beta-hydrogen. masterorganicchemistry.com
While elimination reactions often compete with substitution, in the case of this compound, both pathways are severely hindered. The dehydrohalogenation reaction to form 2,3,4-trimethylpent-1-ene would be expected to be very slow and require harsh conditions, such as high temperatures, with a strong base. doubtnut.com According to Zaitsev's rule, when multiple alkene products are possible, the more substituted alkene is the major product. However, in this case, only one alkene product, 2,3,4-trimethylpent-1-ene, can be formed as there is only one type of beta-hydrogen.
| Reaction Type | Reagents | Expected Product(s) | Remarks |
|---|---|---|---|
| Dehydrohalogenation (E2) | Potassium tert-butoxide (t-BuOK), heat | 2,3,4-trimethylpent-1-ene | The reaction is expected to be very slow. Steric hindrance around the beta-hydrogen impedes the approach of the base. masterorganicchemistry.comdoubtnut.com |
Applications and Synthetic Utility of 1 Bromo 2,3,4 Trimethylpentane in Advanced Organic Synthesis
Building Block in the Construction of Complex Molecular Architectures
As a primary alkyl bromide, 1-Bromo-2,3,4-trimethylpentane possesses the inherent reactivity to serve as a building block in organic synthesis. The carbon-bromine bond is polarized, rendering the primary carbon atom electrophilic and susceptible to attack by nucleophiles. This characteristic allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of more complex molecular frameworks.
One of the primary reactions for such building blocks is nucleophilic substitution. libretexts.orgchemguide.co.uk In these reactions, a nucleophile replaces the bromide ion, leading to a variety of functionalized derivatives. However, specific examples detailing the use of this compound in the synthesis of intricate, multi-step molecular architectures are not prominently featured in the reviewed literature.
Another potential application for alkyl halides like this compound is in the formation of organometallic reagents, such as Grignard reagents. wisc.eduwikipedia.org By reacting the alkyl bromide with magnesium metal, a highly nucleophilic organomagnesium compound could theoretically be formed. adichemistry.com Such reagents are invaluable in organic synthesis for their ability to form new carbon-carbon bonds with a wide range of electrophiles, including aldehydes, ketones, and esters. Despite this theoretical utility, specific documented instances of the preparation and use of a Grignard reagent derived from this compound are not found in the surveyed sources.
Intermediate in the Synthesis of Specialty Organic Materials and Fine Chemicals
The role of an intermediate in the synthesis of specialty organic materials and fine chemicals implies that the compound is a stepping stone in a multi-step synthetic sequence. While the chemical properties of this compound suggest its potential as such an intermediate, there is a notable lack of specific examples in published research. Specialty chemicals and fine chemicals often require unique structural motifs, and branched alkyl halides can be valuable in introducing specific steric or electronic properties into a target molecule.
The general reactivity of bromo-organic compounds in various organic transformations is well-established. savemyexams.com These transformations can include substitution, elimination, and coupling reactions. However, the application of this compound in the synthesis of named specialty chemicals or fine chemicals is not detailed in the available literature.
Precursor for the Development of Novel Polymeric Materials
In the field of polymer chemistry, alkyl halides can serve as initiators or monomers in various polymerization reactions. For instance, in certain types of controlled radical polymerization or cationic polymerization, an alkyl halide can be used to initiate the growth of a polymer chain. This allows for the synthesis of polymers with well-defined molecular weights and architectures.
While there are mentions of similar branched alkyl halides, such as 2-bromo-2,4,4-trimethylpentane, being used in polymerization processes, there is no specific information available that documents the use of this compound as a precursor for the development of novel polymeric materials. The structure of the alkyl group can significantly influence the properties of the resulting polymer, and the specific substitution pattern of this compound could theoretically lead to polymers with unique thermal or mechanical properties. However, without experimental data or published research, this remains a hypothetical application.
Future Research Directions and Unexplored Avenues
Development of Novel Green and Sustainable Synthetic Methodologies for Branched Bromoalkanes
The synthesis of bromoalkanes has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are guiding the development of more environmentally benign synthetic routes. Future research is focused on creating sustainable methods for producing branched bromoalkanes.
Key areas of development include:
Catalytic Processes: Moving away from stoichiometric reagents, researchers are exploring catalytic systems for bromination. For instance, catalytic versions of the Appel reaction, which converts alcohols to alkyl halides, have been developed. These reactions use a phosphine oxide catalyst and a stoichiometric reagent like oxalyl chloride to generate the necessary halophosphonium salts, transforming the phosphine oxide from a waste byproduct into a reusable catalyst. researchgate.net
Renewable Feedstocks: A significant goal is the utilization of renewable resources, such as biomass-derived materials, as starting points for synthesis. ijsetpub.com This approach reduces the carbon footprint and diversifies the sources for producing valuable organic compounds. ijsetpub.com
Energy Efficiency: The adoption of energy-efficient techniques like microwave irradiation can lead to shorter reaction times and increased yields, as demonstrated in various green synthesis protocols. arkat-usa.org
Safer Solvents: The use of hazardous solvents is a major concern in traditional synthesis. Research into "green solvents," such as water, ionic liquids, or switchable solvents, offers a more sustainable alternative. arkat-usa.org These methods aim to create environmentally friendly procedures that operate under mild conditions. arkat-usa.org
Multicomponent reactions are also being recognized as powerful tools for green synthesis, aligning with the principles of atom economy and waste reduction. rsc.org These strategies collectively contribute to a more sustainable and efficient approach to synthesizing branched bromoalkanes. arkat-usa.org
Exploration of Bio-Inspired and Enzymatic Transformations
Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity. Bio-inspired and enzymatic approaches are emerging as a powerful frontier in the synthesis of halogenated compounds. Enzymes, as biological catalysts, operate under mild conditions and can exhibit high levels of chemo-, regio-, and stereoselectivity, which can simplify synthetic routes by avoiding the need for protecting groups. acs.org
Future research in this area includes:
Enzyme Engineering: Through techniques like directed evolution, the properties of existing enzymes can be enhanced, or novel functionalities can be introduced. acs.org This allows for the creation of biocatalysts tailored for specific, non-natural reactions, expanding the synthetic toolbox. nih.gov
Mimicking Enzyme Active Sites: Scientists are designing synthetic catalysts that emulate the structure and function of metalloenzymes. rsc.org By incorporating active sites into robust frameworks like Metal-Organic Frameworks (MOFs), it is possible to create catalysts that combine the advantages of both enzymes and heterogeneous catalysts. nih.gov
Harnessing Cofactors: Many enzymatic reactions rely on cofactors like NADH or FADH₂. nih.gov Understanding and mimicking the role of these cofactors in synthetic systems can lead to novel catalytic cycles for transformations such as halogenation.
The integration of biocatalysis into mainstream organic synthesis promises to provide previously inaccessible chemical transformations and improve existing routes toward complex molecules. acs.org
Advanced Mechanistic Insights through In Situ and Time-Resolved Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Traditional analytical methods often provide only a "before and after" picture of a chemical transformation. In situ and time-resolved spectroscopic techniques offer the ability to observe reactions as they happen, providing invaluable data on transient intermediates and reaction kinetics.
Key techniques and their applications include:
Time-Resolved Vibrational Spectroscopy: Techniques like time-resolved infrared (IR) and Raman spectroscopy can capture the molecular fingerprints of short-lived species involved in a reaction. frontiersin.orgnih.gov This allows for the direct observation of intermediates, helping to elucidate complex reaction pathways and kinetics. frontiersin.org
Monitoring Dynamic Processes: These advanced spectroscopic methods can follow dynamic molecular events that occur on timescales from femtoseconds to nanoseconds, such as vibrational relaxation, electron transfer, and isomerization. researchgate.net
Probing Reaction Environments: In situ spectroscopy provides a unique tool for understanding the structure-activity relationship of catalysts and the molecular-level factors at play during a reaction. frontiersin.org
The development and application of these techniques are essential for gaining a more profound understanding of the mechanisms governing the synthesis and reactivity of branched bromoalkanes, moving beyond static pictures to a dynamic view of chemical change. frontiersin.orgresearchgate.net
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of data science and chemistry is creating powerful new tools for chemical research. Machine learning (ML) and artificial intelligence (AI) are being increasingly used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. rjptonline.org
The application of ML and AI in the context of branched bromoalkanes involves:
Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to identify optimal conditions, such as temperature, solvent, and catalyst, to improve yield and selectivity. beilstein-journals.orgchemrxiv.org Software tools are being developed that use active machine learning to suggest improved experimental protocols with minimal initial data. duke.edu
Predicting Reaction Outcomes: AI models can predict the likely products of a reaction, including selectivity, by analyzing the steric and electronic properties of the reactants. eurekalert.org This predictive power helps chemists to design more efficient synthetic routes and avoid unproductive experiments. rjptonline.orgeurekalert.org
Accelerating Discovery: By integrating ML with automated robotic platforms, researchers can accelerate the discovery and synthesis of new molecules and materials in self-driving chemistry labs. beilstein-journals.org
These computational approaches are transforming chemical synthesis from a trial-and-error process to a more predictive and data-driven science, enhancing the efficiency and effectiveness of designing reactions for compounds like 1-Bromo-2,3,4-trimethylpentane. beilstein-journals.orgchemrxiv.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
